molecular formula C14H13ClFN5 B057497 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride CAS No. 256499-19-1

1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride

Cat. No. B057497
M. Wt: 305.74 g/mol
InChI Key: DQASIYVADJWVLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various primary and secondary amines to form substituted amides and cyclization processes to form different pyrazolo[3,4-d]pyrimidine derivatives. These synthetic routes are crucial for developing new compounds with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride" has been characterized by various spectroscopic methods. For instance, the crystal structure of related fluoro-phenyl pyrazolo[1,5-a]pyrimidine derivatives has been detailed, showing how molecular arrangements and weak hydrogen bonds contribute to the stabilization of the crystal structure, which may affect the compound's reactivity and interaction with biological targets (Ju, Hongguang, & Jiufu, 2015).

Scientific Research Applications

Imaging and Diagnostic Applications

The compound has been studied for its potential in imaging and diagnostics. Specifically, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, structurally related to the compound , have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly [ (18)F] 12, showed potential as imaging agents for PBR expression in neurodegenerative disorders, demonstrating their potential in PET imaging diagnostics (Fookes et al., 2008).

Pharmacokinetic and Pharmacodynamic Modeling

The compound has been implicated in the development of orally available, ATP-competitive, small-molecule inhibitors of heat shock protein 90 (HSP90). In a study, a related compound (PF04942847) exhibited a consistent relationship between biomarker response (AKT degradation) and antitumor efficacy. This study not only highlighted the pharmacokinetic and pharmacodynamic aspects of the compound but also its potential in guiding appropriate dosing regimens in clinical settings (Yamazaki et al., 2011).

Anticonvulsant and Anti-inflammatory Activities

Analogues of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride have been synthesized and tested for their anticonvulsant activity. Although the pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines were less active in maximal electroshock-induced seizures (MES) in rats, their distinct electrostatic isopotential maps may indicate a relationship to optimum anticonvulsant activity (Kelley et al., 1995). Additionally, synthesized thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity, indicating potential therapeutic applications (Tozkoparan et al., 1999).

Drug Discovery and Development

The compound is involved in the discovery and development of new drugs. For instance, its derivatives have been shown to act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), offering potential therapeutic benefits in neurological conditions like Parkinson's disease (Bollinger et al., 2018). Additionally, structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists reveals its potential in regulating lipid metabolism, which could be beneficial in treating conditions like hyperlipidemia (Miyachi et al., 2019).

Safety And Hazards

The safety data sheet suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5.ClH/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17;/h1-7H,8H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASIYVADJWVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725536
Record name 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride

CAS RN

1630906-65-8, 256499-19-1
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:3)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amidino-1-(2-fluorbenzyl)-1H-pyrazolo[3,4b]pyridin-hydrochlorid
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